molecular formula C21H21BrN2O B14150049 11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one CAS No. 338415-06-8

11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one

Cat. No.: B14150049
CAS No.: 338415-06-8
M. Wt: 397.3 g/mol
InChI Key: KHIMHQJIJWYOSX-UHFFFAOYSA-N
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Description

11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one is a compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities, including anxiolytic and antioxidant properties . The structure of this compound features a bromophenyl group and two methyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically proceeds under microwave irradiation, which significantly reduces the reaction time and increases the yield of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one involves its interaction with specific molecular targets. For instance, it binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its bromophenyl group and dimethyl substitutions contribute to its anxiolytic and antioxidant properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

338415-06-8

Molecular Formula

C21H21BrN2O

Molecular Weight

397.3 g/mol

IUPAC Name

6-(4-bromophenyl)-2,3-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H21BrN2O/c1-12-10-17-18(11-13(12)2)24-21(14-6-8-15(22)9-7-14)20-16(23-17)4-3-5-19(20)25/h6-11,21,23-24H,3-5H2,1-2H3

InChI Key

KHIMHQJIJWYOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)Br)C(=O)CCC3

Origin of Product

United States

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